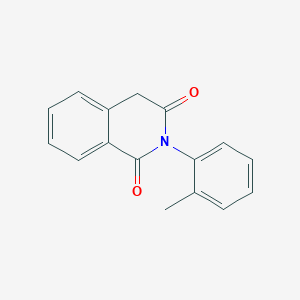

2-o-Tolyl-4H-isoquinoline-1,3-dione

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPHEHVXUKWHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396763 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

101273-81-8 | |

| Record name | 2-o-Tolyl-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from Homophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the N-substituted homophthalimide family, from the foundational starting materials, homophthalic acid and o-toluidine. Isoquinoline-1,3(2H,4H)-diones are a significant class of heterocyclic compounds that have garnered considerable attention from synthetic and medicinal chemists.[1] This document will detail the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to provide a deeper understanding beyond a simple recitation of procedural steps.

Introduction: The Significance of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds are recognized as key intermediates in the synthesis of more complex heterocyclic systems and have shown promise as therapeutic agents. For instance, certain derivatives are known to inhibit metalloenzymes such as influenza endonuclease and HIV-1 reverse transcriptase RNase H.[2] The N-aryl substitution, in this case with an o-tolyl group, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological efficacy and pharmacokinetic profile. The synthesis of such derivatives is therefore of paramount importance for the exploration of new chemical space in drug discovery.

Mechanistic Rationale: The Pathway from Dicarboxylic Acid to N-Arylimide

The synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from homophthalic acid and o-toluidine is a classic example of N-arylimide formation. The overall transformation involves the formation of two amide bonds followed by a cyclization-dehydration step. The reaction can proceed through two primary pathways, both culminating in the desired product.

Pathway A: Direct Thermal Condensation

In this approach, a direct condensation reaction between homophthalic acid and o-toluidine is induced by heating. The initial step is the formation of an ammonium carboxylate salt. Subsequent heating drives off water to form a diamide intermediate. Further heating promotes an intramolecular nucleophilic attack of one amide nitrogen onto the carbonyl carbon of the other, followed by the elimination of a second molecule of water to yield the cyclic imide.

Pathway B: Two-Step Synthesis via Homophthalic Anhydride

A more controlled and often higher-yielding approach involves the initial conversion of homophthalic acid to homophthalic anhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride.[3] The resulting homophthalic anhydride is a more reactive electrophile. In the second step, the anhydride reacts with o-toluidine. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form an amic acid intermediate. Subsequent heating of the amic acid induces cyclization via intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid carbonyl, with the elimination of water to form the final imide product. This two-step process is generally preferred as it avoids the harsh conditions that might be required for direct condensation and often leads to cleaner reactions with fewer side products.

The following diagram illustrates the more common and controlled two-step pathway (Pathway B):

Caption: Reaction workflow for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Homophthalic Acid | ≥98% | Standard Chemical Supplier | |

| o-Toluidine | ≥99% | Standard Chemical Supplier | Should be freshly distilled if discolored. |

| Acetic Anhydride | ACS Reagent Grade | Standard Chemical Supplier | |

| Glacial Acetic Acid | ACS Reagent Grade | Standard Chemical Supplier | |

| Toluene | Anhydrous | Standard Chemical Supplier | |

| Ethanol | 95% or Absolute | Standard Chemical Supplier | For recrystallization. |

| Hydrochloric Acid | Concentrated | Standard Chemical Supplier | For workup. |

| Sodium Bicarbonate | Saturated Solution | Prepared in-house | For workup. |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Standard Chemical Supplier | For drying. |

Step-by-Step Methodology

Part A: Synthesis of Homophthalic Anhydride

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic acid (10.0 g, 55.5 mmol) and acetic anhydride (30 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring for 2 hours. The homophthalic acid will gradually dissolve.

-

Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by rotary evaporation under reduced pressure.

-

Isolation and Purification: The resulting solid crude homophthalic anhydride can be purified by recrystallization from a suitable solvent such as toluene or a mixture of toluene and hexane. Dry the purified crystals under vacuum.

Part B: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve the purified homophthalic anhydride (8.9 g, 55.0 mmol) in 100 mL of toluene.

-

Addition of Amine: To this solution, add o-toluidine (5.9 g, 55.0 mmol). A slight exotherm may be observed, and the formation of the amic acid intermediate may cause the solution to become cloudy or for a precipitate to form.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 3-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted o-toluidine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic species, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield pure 2-o-Tolyl-4H-isoquinoline-1,3-dione as a crystalline solid.

-

Expected Results and Characterization

The synthesis should yield a white to off-white crystalline solid. The expected yield for this two-step synthesis is typically in the range of 70-85%.

| Parameter | Expected Value/Observation |

| Physical Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, expected to be sharp for a pure sample. |

| Yield | 70-85% (overall) |

| ¹H NMR (CDCl₃, δ) | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (singlet, ~4.0 ppm), Methyl protons (singlet, ~2.2 ppm) |

| ¹³C NMR (CDCl₃, δ) | Carbonyl carbons (~165-170 ppm), Aromatic carbons (~120-140 ppm), Methylene carbon (~35 ppm), Methyl carbon (~18 ppm) |

| IR (KBr, cm⁻¹) | C=O stretching (imide, ~1770 and ~1710 cm⁻¹), C-N stretching (~1350 cm⁻¹), Aromatic C-H stretching (~3050 cm⁻¹) |

| Mass Spectrometry | [M]+ peak corresponding to the molecular weight of C₁₆H₁₃NO₂ (251.28 g/mol ) |

Causality and Field-Proven Insights

-

Choice of Acetic Anhydride: Acetic anhydride is an effective and economical dehydrating agent for the formation of homophthalic anhydride. Its boiling point allows for a convenient reaction temperature, and it is easily removed under reduced pressure.

-

Use of Dean-Stark Apparatus: The azeotropic removal of water in the second step is crucial as it drives the equilibrium towards the formation of the imide. Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

-

Acid and Base Washes: The acidic wash is essential to remove the basic o-toluidine starting material, which can be difficult to separate from the product by crystallization alone. The basic wash ensures the removal of any residual homophthalic acid or the amic acid intermediate.

-

Recrystallization Solvent: Ethanol is a common choice for the recrystallization of N-arylimides, as it often provides good solubility at elevated temperatures and poor solubility at room temperature, leading to high recovery of the purified product.

The following diagram illustrates the logical flow of the experimental protocol:

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has provided a comprehensive overview of the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from homophthalic acid. By understanding the underlying reaction mechanisms and the rationale for each experimental step, researchers can confidently and successfully synthesize this and related N-substituted homophthalimides. The provided protocol is robust and includes self-validating checkpoints to ensure a high-quality outcome. The versatility of this synthetic route allows for the generation of a diverse library of isoquinoline-1,3-dione derivatives for further investigation in drug discovery and materials science.

References

-

PrepChem.com. Synthesis of N-acetyl-o-toluidine. Available at: [Link]

-

Organic Syntheses. homophthalic acid and anhydride. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

Chegg. Reaction equation for o-toluidine + HCl. Available at: [Link]

-

PubMed. 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione. Available at: [Link]

-

Royal Society of Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Available at: [Link]

-

MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

- Google Patents. Process for making cyclic imides.

-

National Institutes of Health. Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Available at: [Link]

-

ACS Publications. Synthesis of Spiro[benzo[d][4][5]oxazine-4,4′-isoquinoline]s via [4+1+1] Annulation of N-Aryl Amidines with Diazo Homophthalimides and O2. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of cyclic amines. Available at: [Link]

-

National Institutes of Health. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Available at: [Link]

-

National Institutes of Health. Dimerization and comments on the reactivity of homophthalic anhydride. Available at: [Link]

-

MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available at: [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

-

YouTube. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. Available at: [Link]

-

ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available at: [Link]

-

PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

-

Chemistry LibreTexts. Preparing Carboxylic Acids. Available at: [Link]

-

OpenStax. Synthesis of Amines. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

-

National Institutes of Health. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

-

PubChem. 1,3(2H,4H)-isoquinolinedione. Available at: [Link]

Sources

- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

An In-Depth Technical Guide to the Chemical Properties of N-(o-tolyl)homophthalimide

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(o-tolyl)homophthalimide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information based on the well-established chemistry of the homophthalimide scaffold and N-aryl imide derivatives. We present its molecular structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol with mechanistic considerations, and a discussion of its chemical reactivity. Furthermore, this guide explores the potential applications of N-(o-tolyl)homophthalimide as a versatile molecular scaffold in drug discovery, drawing parallels with related bioactive molecules. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-(o-tolyl)homophthalimide belongs to the class of N-substituted cyclic imides. Its structure consists of a homophthalimide core, which is an isoquinoline-1,3(2H,4H)-dione, N-substituted with an o-tolyl (2-methylphenyl) group. The ortho-methyl substituent on the phenyl ring introduces steric hindrance that can influence the molecule's conformation and reactivity.

-

IUPAC Name: 2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione

-

Molecular Formula: C₁₆H₁₃NO₂

-

Molecular Weight: 251.28 g/mol

Figure 1: Chemical Structure of N-(o-tolyl)homophthalimide.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The properties for N-(o-tolyl)homophthalimide are predicted based on its structure.

| Property | Predicted Value / Description | Rationale & Significance |

| Physical State | Crystalline solid at room temperature. | Similar N-aryl imides are stable solids with defined melting points. |

| Melting Point | Not experimentally determined. | Expected to be relatively high (>150 °C) due to the rigid, planar imide structure and molecular weight. |

| Solubility | Insoluble in water. Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). | The molecule is predominantly nonpolar, dominated by aromatic rings. This property is crucial for selecting appropriate solvents for synthesis, purification, and biological assays. |

| Calculated LogP | ~2.9 - 3.2 | A moderate lipophilicity, suggesting potential for good membrane permeability, a key factor in drug design. |

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing N-aryl homophthalimides is the dehydrative condensation of homophthalic anhydride with the corresponding aniline.[1] This reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by ring-opening to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the imide ring.

Proposed Synthetic Pathway

Homophthalic Anhydride + o-Toluidine → N-(o-tolyl)homophthalimide

// Nodes Reactants [label="Homophthalic Anhydride\n+ o-Toluidine", fillcolor="#FBBC05"]; Reaction [label="Reflux in\nGlacial Acetic Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Crude [label="Crude Product\n(in solution)"]; Purification [label="Purification\n(Recrystallization/\nColumn Chromatography)"]; PureProduct [label="Pure N-(o-tolyl)homophthalimide", shape= Mdiamond, fillcolor="#FFFFFF", color="#34A853"]; Characterization [label="Characterization\n(NMR, IR, MS)"]; Verified [label="Verified Structure\n& Purity", shape= Mdiamond, fillcolor="#FFFFFF", color="#34A853"];

// Edges Reactants -> Reaction; Reaction -> Crude; Crude -> Purification; Purification -> PureProduct; PureProduct -> Characterization; Characterization -> Verified; } endom Caption: General workflow for the synthesis and validation of N-(o-tolyl)homophthalimide.

Experimental Protocol: Synthesis of N-(o-tolyl)homophthalimide

This protocol is a generalized procedure based on standard methods for imide synthesis.[2]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of anhydride).

-

Causality: Glacial acetic acid serves as a solvent that can dissolve both the starting material and the intermediate. It also acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity, and facilitates the final dehydration step.

-

-

Addition of Amine: Add o-toluidine (1.05 eq.) to the solution. The slight excess of the amine ensures the complete consumption of the limiting anhydride.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closing steps to form the stable five-membered imide ring.

-

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Pour the reaction mixture into a beaker of cold water to induce further precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid and unreacted amine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Self-Validation: The purity of the final product must be confirmed by measuring its melting point and through spectroscopic analysis as described in the next section.

-

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a synthesized compound. The following are predicted data based on the structure of N-(o-tolyl)homophthalimide and known spectral data for similar compounds.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping signals from the two distinct phenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | Doublet | 1H | H-8 (Homophthalimide ring) | This proton is peri to a carbonyl group, causing significant deshielding. |

| ~7.6 - 7.2 | Multiplet | 7H | Aromatic protons (H5, H6, H7 of homophthalimide; H3', H4', H5', H6' of tolyl) | Protons on both aromatic rings will reside in this typical aromatic region. The ortho, meta, and para protons will have slightly different shifts. |

| ~4.2 | Singlet | 2H | -CH₂- (Homophthalimide ring) | The methylene protons are adjacent to a carbonyl group and an aromatic ring, placing them in this downfield region. They are expected to be a singlet as there are no adjacent protons. |

| ~2.2 | Singlet | 3H | -CH₃ (Tolyl group) | This is a characteristic chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The carbon NMR will provide key information, especially the distinct signals for the two carbonyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 165 | C=O (Imide) | Typical chemical shift range for imide carbonyl carbons. Two distinct signals may be observed. |

| ~140 - 120 | Aromatic Carbons | Multiple signals corresponding to the 10 unique aromatic carbons in the molecule. |

| ~35 | -CH₂- | Aliphatic carbon signal for the methylene group. |

| ~18 | -CH₃ | Aliphatic carbon signal for the tolyl methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic imide functional group.[6]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂- and -CH₃) |

| 1770 - 1750 | Strong | Asymmetric C=O Stretch (Imide) |

| 1720 - 1700 | Strong | Symmetric C=O Stretch (Imide) |

| 1600, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |

The two distinct, strong carbonyl peaks are a hallmark of a cyclic imide and are crucial for confirming the formation of the desired product.[6]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 251.09

-

Key Fragmentation Pattern: A primary fragmentation pathway would be the cleavage of the N-aryl bond, leading to fragments corresponding to the tolyl cation (m/z = 91) and the homophthalimide anion radical, or related rearrangements.[7]

Chemical Reactivity and Stability

The reactivity of N-(o-tolyl)homophthalimide is governed by its constituent functional groups: the imide, the benzylic methylene group, and the two aromatic rings.

-

Imide Ring Stability: The imide group is relatively stable but can undergo hydrolysis to the corresponding dicarboxylic acid and amine under harsh acidic or basic conditions, though it is more resistant than esters or anhydrides.

-

Reactivity of the Methylene Group: The protons on the CH₂ group at the 4-position are benzylic and alpha to a carbonyl group, making them weakly acidic. Under strong basic conditions, this position could be deprotonated and serve as a nucleophile for alkylation or condensation reactions, allowing for further functionalization.

-

Electrophilic Aromatic Substitution: Both the homophthalimide and the tolyl aromatic rings can undergo electrophilic substitution (e.g., nitration, halogenation). The imide functionality is electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions of the homophthalimide's benzene ring. Conversely, the methyl group on the tolyl ring is activating and ortho-, para-directing. This differential reactivity allows for selective modification of one ring over the other.

Potential Applications in Drug Discovery

The homophthalimide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8] N-aryl substitution is a common strategy to modulate these activities and improve pharmacokinetic properties.

// Nodes Core [label="N-(o-tolyl)homophthalimide\n(Core Scaffold)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Properties [label="Key Chemical Features\n- Rigid 3D Structure\n- Moderate Lipophilicity\n- Sites for Functionalization"]; Activity [label="Potential Biological Activities", shape= Mdiamond, fillcolor="#FFFFFF", color="#EA4335"]; AntiInflam [label="Anti-inflammatory"]; AntiCancer [label="Anti-cancer"]; Antimicrobial [label="Antimicrobial"];

// Edges Core -> Properties; Properties -> Activity; Activity -> AntiInflam [dir=none]; Activity -> AntiCancer [dir=none]; Activity -> Antimicrobial [dir=none]; } endom Caption: Relationship between the molecular scaffold and its potential therapeutic applications.

-

Anti-inflammatory and Hypolipidemic Activity: N-alkyl and N-aryl substituted homophthalimides have been investigated for their ability to lower serum cholesterol and triglyceride levels.[8] The N-phenyl and N-(3'-methylphenyl) derivatives, in particular, showed significant activity, suggesting that N-(o-tolyl)homophthalimide is a strong candidate for investigation in this area.[8]

-

Anticancer and Antimicrobial Agents: The broader class of phthalimide derivatives, famously including thalidomide, has a rich history in anticancer drug development. The planar structure of the imide moiety allows for intercalation with DNA and interaction with various enzymes, making it a valuable pharmacophore for developing new anticancer and antimicrobial agents.[9]

-

Scaffold for Library Synthesis: The defined sites of reactivity on N-(o-tolyl)homophthalimide make it an excellent starting point for creating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[10]

Conclusion

N-(o-tolyl)homophthalimide is a structurally interesting molecule with significant, albeit largely unexplored, potential. Based on the established principles of organic chemistry, it can be synthesized in a straightforward manner and is expected to possess distinct spectroscopic signatures. Its chemical properties—a stable imide core, reactive modification sites, and moderate lipophilicity—make it a promising scaffold for the development of novel therapeutic agents, particularly in the fields of metabolic, inflammatory, and oncologic diseases. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and begin exploring the potential of this versatile compound.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

-

Cocolas, G. H., et al. (1986). The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents. Pharmaceutical Research, 3(5), 286-289. [Link]

-

Barik, S., Ranganathappa, S. S., & Biju, A. T. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

-

Gao, F., et al. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]

-

McCorkindale, N. J., et al. (1971). Novel homophthalimide (isoquinoline-1,3-dione) derivatives obtained by addition–cyclisation reactions of nona-2,7-diynedioic acid derivatives with methylamine. Journal of the Chemical Society C: Organic, 3620-3626. [Link]

-

Barik, S., Ranganathappa, S. S., & Biju, A. T. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Guo, Z., et al. (2023). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]

-

da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1859-1870. [Link]

-

The features of IR spectrum. (n.d.). Lamar University. Retrieved from [Link]

-

Vámos, E., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8489. [Link]

-

Li, Y., et al. (2022). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers, 9(1), 117-123. [Link]

-

Infrared Spectroscopy. (2020). Chemistry LibreTexts. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12036-12049. [Link]

-

Perumal, S., et al. (2013). Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. [Link]

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Csampai, A., & Kormendy, K. (1998). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-5525. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Ghencea, A., et al. (2022). Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide. Molecules, 27(19), 6614. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

N-(O-Tolyl)succinimide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Burtoloso, A. C. B., et al. (2014). Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence. Organic Letters, 16(11), 2896-2899. [Link]

Sources

- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific analogue, 2-o-Tolyl-4H-isoquinoline-1,3-dione. While direct experimental data for this exact molecule is not extensively published, this guide leverages established spectroscopic principles and data from closely related compounds to predict and interpret its characteristic spectral signatures. We will delve into the theoretical underpinnings and practical considerations for analyzing its ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra. This document serves as a robust framework for researchers engaged in the synthesis and characterization of novel N-aryl isoquinoline-1,3-dione derivatives, enabling them to confidently identify and elucidate the structure of their target compounds.

Introduction and Significance

Isoquinoline-1,3-dione derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, planar structure makes them ideal scaffolds for interacting with various biological targets. Analogues have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an o-tolyl group at the N-2 position of the isoquinoline-1,3-dione core is expected to modulate the compound's lipophilicity, steric profile, and electronic properties, potentially leading to enhanced biological activity or a novel mechanism of action.

Accurate and unambiguous structural confirmation is paramount in the drug development pipeline. Spectroscopic characterization provides the definitive evidence of a compound's identity and purity. This guide will provide a detailed, predictive analysis of the key spectroscopic features of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

A common and effective method for the synthesis of N-substituted isoquinoline-1,3-diones is the condensation of homophthalic anhydride with a primary amine.[1] In the case of 2-o-Tolyl-4H-isoquinoline-1,3-dione, this involves the reaction of homophthalic anhydride with o-toluidine.

Caption: Synthetic pathway for 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: Synthesis

-

To a round-bottom flask equipped with a reflux condenser, add homophthalic anhydride (1.0 eq) and o-toluidine (1.05 eq).

-

Add glacial acetic acid as the solvent (approximately 10 mL per gram of homophthalic anhydride).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 2-o-Tolyl-4H-isoquinoline-1,3-dione and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on data from structurally similar N-aryl isoquinoline-1,3-diones, the following chemical shifts are predicted.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-5 |

| ~7.6 - 7.8 | m | 2H | H-6, H-7 |

| ~7.4 - 7.5 | d | 1H | H-8 |

| ~7.2 - 7.4 | m | 4H | Ar-H (o-tolyl) |

| ~4.2 | s | 2H | H-4 (CH₂) |

| ~2.1 | s | 3H | CH₃ (o-tolyl) |

Causality Behind Predictions:

-

The protons on the benzo-fused ring of the isoquinoline core (H-5, H-6, H-7, H-8) are expected in the aromatic region, with H-5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

-

The protons of the o-tolyl ring will also appear in the aromatic region. The ortho-methyl group will likely cause some steric hindrance, potentially leading to broader signals or restricted rotation, which could be investigated with variable temperature NMR studies.

-

The methylene protons at the C-4 position are adjacent to a carbonyl group and the aromatic ring, hence their predicted downfield shift to around 4.2 ppm. They are expected to be a singlet as there are no adjacent protons.

-

The methyl protons of the o-tolyl group are expected as a sharp singlet around 2.1 ppm.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (C-1) |

| ~163 | C=O (C-3) |

| ~140 | C-8a |

| ~136 | C-Ar (ipso, N-C) |

| ~135 | C-Ar (ipso, CH₃-C) |

| ~134 | C-7 |

| ~131 | C-Ar (o-tolyl) |

| ~129 | C-5 |

| ~128 | C-Ar (o-tolyl) |

| ~127 | C-6 |

| ~126 | C-Ar (o-tolyl) |

| ~125 | C-4a |

| ~35 | C-4 (CH₂) |

| ~18 | CH₃ |

Causality Behind Predictions:

-

The two carbonyl carbons (C-1 and C-3) are the most downfield signals due to the strong deshielding effect of the oxygen atoms.

-

The aromatic carbons are expected in the range of 125-140 ppm. The ipso-carbons (attached to the nitrogen and the methyl group) will have distinct chemical shifts.

-

The methylene carbon (C-4) is predicted around 35 ppm, and the methyl carbon of the tolyl group will be the most upfield signal at approximately 18 ppm.

Experimental Protocol: NMR Spectroscopy

-

Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic CH₂ and CH₃) | Medium |

| ~1710 | C=O stretch (imide, asymmetric) | Strong |

| ~1660 | C=O stretch (imide, symmetric) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1370 | C-N stretch | Medium |

Causality Behind Predictions:

-

The most characteristic peaks will be the two strong absorptions for the imide carbonyl groups. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.[3]

-

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups will be just below 3000 cm⁻¹.

-

The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

-

Ensure the sample is dry.

-

Place a small amount of the solid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 265. The molecular ion peak is expected to be reasonably intense.

-

Key Fragments:

-

m/z = 174: Loss of the o-tolyl group (•C₇H₇).

-

m/z = 146: Subsequent loss of CO from the m/z 174 fragment.

-

m/z = 133: Loss of the isoquinoline-1,3-dione core (•C₉H₅NO₂).

-

m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from toluene derivatives.

-

The fragmentation of isoquinoline alkaloids often involves complex rearrangements.[4] The proposed fragmentation for 2-o-Tolyl-4H-isoquinoline-1,3-dione follows logical bond cleavages adjacent to the nitrogen and carbonyl groups.

Caption: Predicted mass spectrometry fragmentation of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for High-Resolution Mass Spectrometry or Electron Ionization for fragmentation patterns).

-

For HRMS, acquire the spectrum in positive ion mode and calculate the exact mass to confirm the elemental composition.

-

For EI-MS, acquire the spectrum over a mass range of m/z 50-500.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Predicted Absorption Maxima (λ_max):

The isoquinoline-1,3-dione core contains a conjugated system. The N-aryl substituent will extend this conjugation. It is predicted that 2-o-Tolyl-4H-isoquinoline-1,3-dione will exhibit two main absorption bands:

-

λ_max ≈ 280-300 nm: Attributed to π → π* transitions within the benzoyl system.

-

λ_max ≈ 320-340 nm: A lower energy π → π* transition involving the extended conjugated system.[3][5]

The exact position of these bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum from 200 to 600 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_max).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, aiding in the unambiguous identification and characterization of this and related N-aryl isoquinoline-1,3-dione derivatives. The validation of these predictions through the synthesis and experimental analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione would be a valuable contribution to the field.

References

-

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. (n.d.). PMC. Retrieved from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. Retrieved from [Link]

-

Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 1(2H)-Isoquinolones. (Review). (2001). ResearchGate. Retrieved from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-o-Tolyl-4H-isoquinoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a compound of interest in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a predictive guide, detailing the theoretical underpinnings of the expected chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and related compounds, ensuring scientific integrity and reproducibility. This whitepaper is designed to be a practical resource for researchers engaged in the synthesis and characterization of novel isoquinoline-1,3-dione derivatives.

Introduction: The Significance of Isoquinoline-1,3-diones and the Role of NMR

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These compounds have garnered significant attention for their potential therapeutic applications. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon framework of the molecule. For a molecule such as 2-o-Tolyl-4H-isoquinoline-1,3-dione, a thorough NMR analysis is critical for unambiguous structural confirmation.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-o-Tolyl-4H-isoquinoline-1,3-dione, based on established principles of NMR spectroscopy and comparative data from related structures.

Molecular Structure and Predicted NMR Spectra

The structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione, with the IUPAC numbering used for the purpose of this guide, is presented below:

Caption: Chemical structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione with systematic numbering for NMR peak assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline and o-tolyl moieties, the methylene protons, and the methyl protons. The anticipated chemical shifts (δ) are influenced by the electronic effects of the carbonyl groups and the aromatic rings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-5 | 8.2 - 8.4 | dd | J ≈ 7-8, 1-2 | Deshielded by the adjacent carbonyl group and the aromatic ring current. Coupled to H-6 and H-7. |

| H-6, H-7 | 7.6 - 7.9 | m | - | Complex multiplet due to coupling with adjacent aromatic protons. |

| H-8 | 7.4 - 7.6 | d | J ≈ 7-8 | Coupled to H-7. |

| H-4 | ~4.3 | s | - | Singlet for the isolated methylene protons. |

| H-3', H-4', H-5' | 7.2 - 7.5 | m | - | Aromatic protons of the o-tolyl group, expected to show complex overlapping signals. |

| H-6' | 7.1 - 7.3 | d | J ≈ 7-8 | Ortho-proton on the tolyl ring, coupled to H-5'. |

| 2'-CH₃ | ~2.2 | s | - | Singlet for the methyl group protons on the tolyl ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons are expected to appear significantly downfield.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1, C-3 | 165 - 175 | Carbonyl carbons, highly deshielded. |

| C-4a, C-8a | 135 - 145 | Quaternary aromatic carbons of the isoquinoline ring. |

| C-5, C-6, C-7, C-8 | 125 - 135 | Aromatic methine carbons of the isoquinoline ring. |

| C-1', C-2' | 130 - 140 | Quaternary aromatic carbons of the o-tolyl ring. |

| C-3', C-4', C-5', C-6' | 125 - 130 | Aromatic methine carbons of the o-tolyl ring. |

| C-4 | ~40 | Methylene carbon. |

| 2'-CH₃ | ~20 | Methyl carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-o-Tolyl-4H-isoquinoline-1,3-dione, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR data acquisition and analysis workflow.

Caption: Workflow for NMR data acquisition and analysis.

Advanced NMR Techniques for Structural Elucidation

For a complete and unambiguous assignment of all ¹H and ¹³C signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together molecular fragments.

The logical relationship for utilizing these techniques is outlined below.

Caption: Strategy for 2D NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive predictive framework for the ¹H and ¹³C NMR analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione. By combining theoretical principles with data from analogous structures, we have established a reliable set of expected spectral data. The detailed experimental protocol and the outline of advanced 2D NMR techniques offer a clear path for researchers to acquire and interpret high-quality NMR data, ensuring the accurate characterization of this and other novel chemical entities. This document serves as a valuable resource for scientists in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the confident structural elucidation of complex organic molecules.

References

There are no direct citations available for the NMR data of the specific compound. The principles and general chemical shift ranges are based on foundational NMR knowledge and data from related compounds found in chemical databases.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Introduction

2-o-Tolyl-4H-isoquinoline-1,3-dione is a member of the N-substituted isoquinoline-1,3-dione family, a class of compounds of significant interest in medicinal chemistry and drug development. The isoquinoline-1,3-dione scaffold is recognized as a key pharmacophore in a variety of biologically active molecules. The synthesis and characterization of derivatives like the 2-o-tolyl substituted variant are crucial for the exploration of new therapeutic agents. This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry (MS) analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione, offering insights into its structural confirmation and fragmentation behavior. This document is intended for researchers, scientists, and professionals in the field of drug development.

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research. Among the array of analytical techniques available, infrared spectroscopy and mass spectrometry stand out for their ability to provide detailed information about the functional groups present in a molecule and its overall molecular weight and fragmentation patterns, respectively. This guide will delve into the practical application and interpretation of these techniques for the characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

The synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione can be achieved through the condensation reaction of homophthalic anhydride with o-toluidine. This reaction is a common and effective method for the preparation of N-substituted isoquinoline-1,3-diones.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione is expected to exhibit characteristic absorption bands corresponding to its key structural features, particularly the cyclic imide and aromatic rings. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification[1].

Predicted Infrared Spectrum Analysis

Based on the structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione, the following table summarizes the predicted characteristic IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980-2950 | Medium | C-H Stretch | Methyl (CH₃) |

| ~1710 | Strong | C=O Stretch (Asymmetric) | Cyclic Imide (C=O) |

| ~1650 | Strong | C=O Stretch (Symmetric) | Cyclic Imide (C=O) |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1370 | Medium | C-N Stretch | Imide (C-N) |

| 780-740 | Strong | C-H Bend (Out-of-plane) | Ortho-disubstituted |

The presence of two distinct carbonyl (C=O) stretching bands is a hallmark of cyclic imides, arising from the symmetric and asymmetric stretching vibrations of the two carbonyl groups[2]. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the tolyl methyl group will appear just below 3000 cm⁻¹[3][4]. The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings[3].

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-o-Tolyl-4H-isoquinoline-1,3-dione, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of N-substituted phthalimides and related structures often involves characteristic losses of small molecules and radicals[5][6].

Predicted Mass Spectrum and Fragmentation Pathway

The predicted electron ionization mass spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione would show a molecular ion peak at m/z 265, corresponding to its molecular weight. The fragmentation is expected to proceed through several key pathways, as outlined below.

| m/z | Predicted Fragment Ion Structure | Plausible Neutral Loss |

| 265 | [M]⁺ | - |

| 250 | [M - CH₃]⁺ | CH₃ radical |

| 237 | [M - CO]⁺ | Carbon monoxide |

| 146 | [C₈H₄O₂]⁺ (Phthalic anhydride) | C₇H₇N (Toluidine radical) |

| 132 | [C₈H₄O]⁺ | CO from m/z 146 |

| 104 | [C₇H₄O]⁺ | CO from m/z 132 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₈H₄NO₂ radical |

The initial fragmentation could involve the loss of a methyl radical from the tolyl group to form a stable ion at m/z 250. Another likely fragmentation is the loss of carbon monoxide from the dione ring system. A significant fragmentation pathway would be the cleavage of the N-aryl bond, leading to the formation of ions corresponding to the phthalic anhydride moiety (m/z 146) and the tolyl moiety. The tolyl fragment could rearrange to the highly stable tropylium ion at m/z 91.

Experimental Protocols

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq.) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, add o-toluidine (1.05 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

-

Characterization: Dry the purified product under vacuum and characterize by IR, MS, and NMR spectroscopy.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Set the FTIR spectrometer to acquire data in the range of 4000-400 cm⁻¹.

-

Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: Process the spectrum by performing a background subtraction and labeling the significant peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable solvent for liquid injection.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. [Link]

-

Gowda, B. T., et al. (n.d.). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. [Link]

-

Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

-

Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

-

Budzikiewicz, H., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. [Link]

-

NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]

-

Ishikawa, T., & Matsuo, Y. (2013). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Ishikawa, T., & Matsuo, Y. (2013). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Li, J., et al. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 2-hydroxyisoquinoline-1,3(2H,4H)-dione. [Link]

-

Barrow, C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Kádár, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

-

ChemBK. (2024). Isoquinoline-1,3(2H,4H)-dione. [Link]

Sources

- 1. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]

- 2. researchgate.net [researchgate.net]

- 3. Dimerization and comments on the reactivity of homophthalic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-hydroxyisoquinoline-1,3(2H,4H)-dione | C9H7NO3 | CID 514100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. mdpi.com [mdpi.com]

Solubility and Stability of 2-o-Tolyl-4H-isoquinoline-1,3-dione in Common Laboratory Solvents

An In-depth Technical Guide for Researchers

Abstract

2-o-Tolyl-4H-isoquinoline-1,3-dione is a member of the isoquinoline-1,3-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is fundamental for its effective application in drug discovery, process chemistry, and formulation development. This guide provides a robust framework for assessing these critical attributes. In the absence of extensive public data for this specific molecule, this document synthesizes theoretical predictions based on chemical principles with detailed, field-proven experimental protocols. It is designed to empower researchers to accurately determine the solubility and stability profiles of 2-o-Tolyl-4H-isoquinoline-1,3-dione, ensuring data integrity and accelerating research timelines.

Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is governed by its structural and electronic features, which dictate the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guideline for solubility prediction.[3]

Molecular Structure Analysis

2-o-Tolyl-4H-isoquinoline-1,3-dione possesses a fused bicyclic core with a polar imide functional group, a nonpolar benzene ring, and a nonpolar tolyl substituent.

-

Polar Moieties: The two carbonyl groups (C=O) and the nitrogen atom in the imide ring are polar and can act as hydrogen bond acceptors.

-

Nonpolar Moieties: The fused benzene ring and the ortho-tolyl group are bulky, nonpolar, and hydrophobic.

-

Overall Polarity: The presence of both significant polar and nonpolar regions suggests the molecule has a moderate overall polarity. It is not anticipated to be highly soluble in very polar solvents like water or very nonpolar solvents like hexane.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The bulky, nonpolar aromatic rings constitute a significant portion of the molecular structure, suggesting that solubility will be favored in solvents that can effectively solvate these regions.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | Inability to disrupt the crystal lattice and solvate the polar imide group. |

| Moderately Nonpolar | Toluene, Diethyl Ether | Low to Moderate | Toluene may offer favorable π-π stacking interactions with the aromatic rings. |

| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | Balances polarity to solvate the imide group with the ability to solvate the aromatic rings. |

| Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, aiding in solvating the imide group. | |

| Ethyl Acetate (EtOAc) | Moderate | Often used in the crystallization of similar compounds, suggesting good solubility at elevated temperatures.[4] | |

| Acetone | Moderate to High | A polar aprotic solvent capable of solvating the polar functional groups. | |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent that should effectively solvate the molecule. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent, often used to dissolve compounds with low solubility.[5] | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[5] | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl group may compete with solute-solute hydrogen bonding. The nonpolar bulk of the molecule may limit solubility. |

| Water | Very Low / Insoluble | The large hydrophobic surface area of the molecule is unfavorable for interaction with the highly polar, hydrogen-bonding network of water.[3] | |

| Acetic Acid | Moderate to High | Can protonate the carbonyls, potentially increasing solubility; often used in syntheses of related structures.[6] |

Logical Workflow for Solubility Prediction

The process of predicting solubility begins with a thorough analysis of the molecule's structure to inform its likely behavior in different solvent classes.

Caption: Logical workflow for predicting compound solubility.

Experimental Protocol for Quantitative Solubility Determination

While predictions are useful, empirical determination is essential for accurate data. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[7]

Objective

To quantitatively determine the solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione in a selected range of laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

2-o-Tolyl-4H-isoquinoline-1,3-dione (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-o-Tolyl-4H-isoquinoline-1,3-dione to a vial (ensure solid remains undissolved).

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[7] The system reaches equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the test solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standards.

-

Analyze the diluted sample solution using the same analytical method.

-

Calculate the concentration of the compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the determined concentration by the dilution factor to obtain the solubility of the compound in the saturated solution.

-

Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile and Potential Degradation Pathways

Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and handling procedures.[8][9] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.[10]

Key Structural Liabilities

The 2-o-Tolyl-4H-isoquinoline-1,3-dione structure contains an imide functional group, which is the most likely site of chemical degradation. Imides are cyclic amides and are susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12]

Potential Degradation Pathways

-

Hydrolysis: The primary degradation pathway is likely the hydrolytic cleavage of one of the amide bonds within the imide ring.

-

Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen would activate the carbonyl carbon for nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Nucleophilic attack by a hydroxide ion on a carbonyl carbon would lead to ring-opening.

-

The resulting product would be a dicarboxylic acid derivative.

-

-

Photolysis: Aromatic systems and carbonyl groups can absorb UV or visible light, leading to electronically excited states that can undergo degradation reactions. Photostability testing as per ICH Q1B guidelines is necessary to assess this liability.[13]

-

Oxidation: While the core structure is relatively robust to oxidation, forced degradation studies using oxidizing agents (e.g., H₂O₂) can reveal potential minor degradation pathways.[14]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition. Thermogravimetric analysis (TGA) can be used to determine the onset temperature of thermal degradation.[15][16]

Diagram of Potential Degradation

Caption: Potential degradation pathways for the title compound.

Experimental Protocols for Stability Testing

A systematic stability study should be conducted according to established guidelines to ensure the quality, safety, and efficacy of a substance over time.[17][18]

Forced Degradation (Stress Testing)

The objective of forced degradation is to accelerate the degradation process to identify likely degradation products and establish a stability-indicating analytical method.[10]

-

Methodology:

-

Prepare solutions of the compound in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water).

-

Expose separate aliquots of the solution to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH at room temperature.

-

Oxidation: Add 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solution (e.g., 60-80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV).[13]

-

-

Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method (see below).

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

-

Approach:

-